molecular formula C12H12BrNO2 B14014052 Ethyl 5-bromo-6-methyl-1H-indole-2-carboxylate

Ethyl 5-bromo-6-methyl-1H-indole-2-carboxylate

Cat. No.: B14014052
M. Wt: 282.13 g/mol
InChI Key: CQLWCAGYCLWOHR-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-6-methyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 6th position, and an ethyl ester group at the 2nd position of the indole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-6-methyl-1H-indole-2-carboxylate typically involves the bromination of a suitable indole precursor followed by esterification. One common method starts with the bromination of 6-methylindole using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane. The resulting 5-bromo-6-methylindole is then subjected to esterification with ethyl chloroformate in the presence of a base such as triethylamine to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-6-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The indole ring can undergo oxidation to form indole-2,3-diones or reduction to form indolines.

    Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Ester Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Substitution: Formation of various substituted indoles depending on the nucleophile used.

    Oxidation: Formation of indole-2,3-diones.

    Reduction: Formation of indolines.

    Hydrolysis: Formation of 5-bromo-6-methyl-1H-indole-2-carboxylic acid.

Scientific Research Applications

Ethyl 5-bromo-6-methyl-1H-indole-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-6-methyl-1H-indole-2-carboxylate is primarily related to its ability to interact with various biological targets. The indole ring system can bind to multiple receptors and enzymes, influencing their activity. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the substituents on the indole ring .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-bromo-1H-indole-2-carboxylate: Similar structure but lacks the methyl group at the 6th position.

    Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate: Contains additional substituents like a hydroxy group and a phenylsulfanylmethyl group.

Uniqueness

Ethyl 5-bromo-6-methyl-1H-indole-2-carboxylate is unique due to the specific positioning of the bromine, methyl, and ethyl ester groups on the indole ring. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

Ethyl 5-bromo-6-methyl-1H-indole-2-carboxylate is a compound belonging to the indole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antiviral, and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical formula for this compound is C11H10BrNO2C_{11}H_{10}BrNO_2, with a molecular weight of 268.11 g/mol. The presence of a bromine atom and a carboxylate group in its structure contributes to its biological activity.

Antibacterial Activity

Research indicates that indole derivatives exhibit significant antibacterial properties. This compound has been evaluated against various pathogenic bacteria.

Table 1: Antibacterial Activity of Indole Derivatives

Compound NameMinimum Inhibitory Concentration (MIC)Bacteria Tested
This compoundTBDEscherichia coli, Pseudomonas aeruginosa
Indole Derivative A0.35 - 1.25 μg/mLKlebsiella pneumoniae, Salmonella Typhi
Indole Derivative BTBDStaphylococcus aureus

Studies have shown that compounds with an indole moiety can outperform standard antibiotics in inhibiting Gram-negative bacteria, suggesting that this compound may also possess similar properties .

Antiviral Activity

Indole derivatives are being explored as potential inhibitors of viral enzymes, particularly in the context of HIV treatment. Recent studies have highlighted the effectiveness of indole-based compounds in inhibiting HIV integrase, an essential enzyme for viral replication.

Case Study: Integrase Inhibition

A related compound demonstrated an IC50 value of 0.13 μM against HIV integrase, suggesting that structural modifications in indoles can enhance their antiviral efficacy . The mechanism involves chelation with magnesium ions at the active site of the integrase, which is critical for its function.

Anticancer Activity

The anticancer potential of this compound has also been investigated. Compounds in this class have shown promise in inhibiting cancer cell proliferation.

Table 2: Anticancer Activity of Indole Derivatives

Compound NameCell Line TestedIC50 Value (μM)
This compoundA549 (lung cancer)TBD
Indole Derivative CHeLa (cervical cancer)3.11
Indole Derivative DMCF7 (breast cancer)TBD

Indoles have been linked to mechanisms such as apoptosis induction and cell cycle arrest, contributing to their anticancer effects .

Properties

Molecular Formula

C12H12BrNO2

Molecular Weight

282.13 g/mol

IUPAC Name

ethyl 5-bromo-6-methyl-1H-indole-2-carboxylate

InChI

InChI=1S/C12H12BrNO2/c1-3-16-12(15)11-6-8-5-9(13)7(2)4-10(8)14-11/h4-6,14H,3H2,1-2H3

InChI Key

CQLWCAGYCLWOHR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=C(C(=C2)Br)C

Origin of Product

United States

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